![molecular formula C12H18N2O B3067078 N'-Butyl-N'-phenylacetohydrazide CAS No. 219828-75-8](/img/structure/B3067078.png)
N'-Butyl-N'-phenylacetohydrazide
Übersicht
Beschreibung
N’-Butyl-N’-phenylacetohydrazide is a chemical compound with the molecular formula C12H18N2O . It is a derivative of acetic acid and hydrazide .
Molecular Structure Analysis
The molecular structure of N’-Butyl-N’-phenylacetohydrazide is based on the molecular formula C12H18N2O . The exact structure would depend on the arrangement of these atoms and the bonds between them .Physical And Chemical Properties Analysis
N’-Butyl-N’-phenylacetohydrazide has a molecular weight of 206.28400 and a density of 1.035g/cm3 . Unfortunately, the boiling point, melting point, and flash point are not available .Wissenschaftliche Forschungsanwendungen
Transition-Metal-Catalyzed Sequential C–H Activation/Annulation
N’-Butyl-N’-phenylacetohydrazide is used in the transition-metal-catalyzed C–H activation/annulation sequence. This process is a favorable tool to construct functionalized indazole derivatives with improved tolerance in medicinal applications, functional flexibility, and structural complexity . The C–H bond activation of N’-Butyl-N’-phenylacetohydrazide, followed by cyclization with a variety of acrylates, has been performed for the preparation of 2,3-dihydro-1H-indazoles .
Anti-Inflammatory Activity
N’-Butyl-N’-phenylacetohydrazide has been used in the synthesis of hydrazone derivatives, which have shown promising anti-inflammatory activity . Nonsteroidal anti-inflammatory drugs (NSAIDs) are the most commonly used drugs in inflammatory diseases, and N’-Butyl-N’-phenylacetohydrazide plays a crucial role in the development of these drugs .
COX Iso-Enzymes Inhibition
The compounds synthesized from N’-Butyl-N’-phenylacetohydrazide have been found to inhibit COX iso-enzymes . These enzymes catalyze the formation of cytoprotective prostaglandins in various parts of the body. Inhibiting these enzymes can help manage pain, fever, redness, and edema arising as a consequence of inflammatory mediator release .
Biosynthesis of Prostanoids
N’-Butyl-N’-phenylacetohydrazide is involved in the biosynthesis of prostanoids . The end products of this metabolism are prostaglandins, thromboxanes, and prostacyclin, which play crucial roles in various physiological processes .
Development of Selective COX-2 Inhibitors
Research focused on reducing the adverse effects of NSAIDs has led to the development of selective COX-2 inhibitors, such as celecoxib and rofecoxib . N’-Butyl-N’-phenylacetohydrazide has been used in the synthesis of these inhibitors .
Schiff Base Formation
N’-Butyl-N’-phenylacetohydrazide is used in the formation of Schiff bases . Schiff bases are versatile compounds with a wide range of applications in medicinal chemistry .
Safety and Hazards
Wirkmechanismus
Target of Action
N’-Butyl-N’-phenylacetohydrazide is a derivative of N’-Phenylacetohydrazide . The primary target of N’-Butyl-N’-phenylacetohydrazide is the Ebola virus (EBOV) . EBOV is a single-strand RNA virus belonging to the Filoviridae family, which has been associated with most Ebola virus disease outbreaks to date . The compound acts as a virus entry inhibitor, preventing EBOV infection in cells .
Mode of Action
The compound interacts with its target by inhibiting the interaction between the EBOV glycoproteins (GP) and the endosomal Niemann−Pick C1 (NPC1) protein . This interaction is crucial for the virus to enter the host cell . By inhibiting this interaction, N’-Butyl-N’-phenylacetohydrazide prevents the virus from entering the host cell, thereby inhibiting infection .
Biochemical Pathways
It is known that the compound inhibits the interaction between the ebov-gp and the npc1 protein, which is a crucial step in the ebov’s entry into the host cell . This suggests that the compound may affect the pathways involved in viral entry into the host cell.
Pharmacokinetics
The compound has been shown to have an improved pharmacokinetic profile compared to other n’-phenylacetohydrazide derivatives
Result of Action
The primary result of N’-Butyl-N’-phenylacetohydrazide’s action is the inhibition of EBOV infection in cells . By acting as a virus entry inhibitor, the compound prevents the virus from entering the host cell, thereby inhibiting infection .
Eigenschaften
IUPAC Name |
N'-butyl-N'-phenylacetohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-3-4-10-14(13-11(2)15)12-8-6-5-7-9-12/h5-9H,3-4,10H2,1-2H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDRKZAWSFZEFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471720 | |
Record name | N'-Butyl-N'-phenylacetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-Butyl-N'-phenylacetohydrazide | |
CAS RN |
219828-75-8 | |
Record name | N'-Butyl-N'-phenylacetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.